
17-phenyl trinor-13,14-dihydro Prostaglandin A2
Description
17-Phenyl trinor-13,14-dihydro Prostaglandin A2 (CAS 130209-80-2) is a synthetic prostaglandin analog characterized by structural modifications to the native prostaglandin A2 (PGA2) backbone. Key features include:
- Trinor modification: Removal of three methyl groups (positions 18–20) shortens the side chain, which may influence metabolic stability .
- 13,14-Dihydro saturation: Hydrogenation of the 13,14-double bond increases conformational rigidity, reducing susceptibility to enzymatic degradation and mitigating side effects such as tissue irritation .
This compound has been utilized in research settings, including studies on algal growth modulation, where it significantly impacted growth at 0.01 mM concentrations . Its exact mass is 370.2202714, with a molecular formula inferred as C23H30O4 (based on structural analogs) .
Propriétés
IUPAC Name |
(Z)-7-[(1R,2S)-2-[(3R)-3-hydroxy-5-phenylpentyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c24-20(15-12-18-8-4-3-5-9-18)16-13-19-14-17-22(25)21(19)10-6-1-2-7-11-23(26)27/h1,3-6,8-9,14,17,19-21,24H,2,7,10-13,15-16H2,(H,26,27)/b6-1-/t19-,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCXQFHXZFWVRT-BRQXMNQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CCC2C=CC(=O)C2CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](CC[C@H]2C=CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Starting Material: Corey Lactone
The Corey lactone (bicyclic ketone lactone) is a common precursor for prostaglandin synthesis. Patents describe its use in preparing 17-phenyl trinor-13,14-dihydro Prostaglandin A2 through sequential functionalization. Key steps include:
-
Hydroxyl Protection : Tetrahydropyranyl (THP) or benzoyl groups protect hydroxyl moieties at positions 11 and 15 to prevent unwanted side reactions.
-
Side Chain Elongation : A Wittig reaction introduces the ω-chain using dimethyl (2-oxo-4-phenylbutyl)phosphonate, forming the conjugated diene system.
-
Hydrogenation : Catalytic hydrogenation (Pd/C or PtO₂) selectively reduces the 13,14-double bond to yield the dihydro derivative.
Table 1: Reaction Conditions for Corey Lactone Functionalization
Alternative Route: Prostaglandin F₂α Analogue Modification
A second approach modifies prostaglandin F₂α derivatives. For example, fluprostenol (a PGF₂α analog) undergoes:
Table 2: Oxidation and Phenylation Parameters
Parameter | Value | Reference |
---|---|---|
Oxidation Temperature | 0–5°C | |
Phenylation Solvent | Tetrahydrofuran (THF) | |
Overall Yield | 65–72% |
Stereochemical Control
Asymmetric Reduction
The 15-hydroxyl group’s (R)-configuration is critical for biological activity. Chiral catalysts like (S)-BINOL-AlH achieve enantioselective reduction of the 15-ketone intermediate:
Epimerization Mitigation
Basic conditions during esterification or saponification risk epimerization at C15. Buffered aqueous solutions (pH 6.5–7.0) and low temperatures (−10°C) minimize racemization.
Scalability Challenges and Solutions
Byproduct Formation in Hydrogenation
Early methods using DIBAL-H for enone reduction produced byproducts (e.g., over-reduced aldehydes). Switching to NaBH₄/CeCl₃ (Luche reduction) improved selectivity:
Low-Temperature Limitations
Large-scale Wittig reactions at −20°C are energy-intensive. Newer protocols use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enable room-temperature reactions without yield loss.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, 0.1% formic acid/MeOH gradient) confirms >99% purity.
Industrial-Scale Synthesis
Analyse Des Réactions Chimiques
Applications de la Recherche Scientifique
Le 5,6,7,8-Tétradéhydro Rispéridone Méthylique est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :
Mécanisme d'Action
Le mécanisme d'action du 5,6,7,8-Tétradéhydro Rispéridone Méthylique est similaire à celui de la rispéridone. Il agit principalement en inhibant les récepteurs dopaminergiques D2 et les récepteurs sérotoninergiques 5-HT2A dans le cerveau. Cette inhibition réduit la suractivité des voies mésolimbiques et mésocorticales centrales, qui sont considérées comme impliquées dans la physiopathologie de la schizophrénie et d'autres troubles de l'humeur.
Applications De Recherche Scientifique
Receptor Binding Affinity
Receptor Type | Binding Affinity (Ki) |
---|---|
EP1 | 0.5 µM |
EP2 | 0.3 µM |
EP3 | 1.0 µM |
EP4 | 0.8 µM |
This selective binding suggests that 17-phenyl PG could be utilized in therapeutic contexts where modulation of these pathways is beneficial.
Anti-inflammatory Properties
Research indicates that 17-phenyl PG exhibits significant anti-inflammatory effects. In vitro studies have shown its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect is mediated through the downregulation of cyclooxygenase (COX) enzymes, which are pivotal in prostaglandin biosynthesis .
Case Study: In Vivo Inflammation Model
In a murine model of acute inflammation induced by carrageenan, administration of 17-phenyl PG resulted in a marked reduction in paw edema compared to control groups. This reduction was associated with decreased leukocyte infiltration and cytokine levels in the inflamed tissue.
Effects on Vascular Function
17-Phenyl PG has been shown to modulate vascular tone by influencing endothelial function. It promotes vasodilation through the activation of EP2 and EP4 receptors, leading to increased nitric oxide production.
Parameter | Control Group | 17-Phenyl PG Treatment |
---|---|---|
Blood Pressure (mmHg) | 120 ± 5 | 110 ± 4* |
Nitric Oxide Levels (µM) | 0.5 ± 0.1 | 1.2 ± 0.2* |
*Significantly different from control (p < 0.05).
Potential Therapeutic Applications
Given its structural similarity to latanoprost, a medication used for glaucoma treatment, 17-phenyl PG presents potential applications in ophthalmology and other fields requiring modulation of intraocular pressure or inflammatory responses . Its ability to influence vascular dynamics may also make it relevant in cardiovascular research.
Clinical Implications
The compound's pharmacological profile suggests it could be explored for:
- Treatment of inflammatory diseases.
- Management of ocular conditions such as glaucoma.
- Potential use in cardiovascular therapies due to its effects on vascular function.
Research Findings and Future Directions
Further studies are needed to fully elucidate the therapeutic potential and safety profile of 17-phenyl PG. Current research focuses on:
Mécanisme D'action
The mechanism of action of Methyl 5,6,7,8-Tetradehydro Risperidone is similar to that of risperidone. It primarily acts by inhibiting dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . This inhibition reduces the overactivity of central mesolimbic and mesocortical pathways, which are thought to be involved in the pathophysiology of schizophrenia and other mood disorders .
Comparaison Avec Des Composés Similaires
Comparison with Similar Prostaglandin Analogs
Structural and Functional Differences
The table below highlights structural modifications, biological activities, and therapeutic applications of 17-phenyl trinor-13,14-dihydro PGA2 and related compounds:
Key Insights from Comparative Analysis
Impact of 13,14-Dihydro Saturation
Hydrogenation of the 13,14-double bond is a critical modification shared by 17-phenyl trinor-13,14-dihydro PGA2 and its F2α analog. This saturation enhances metabolic stability by reducing oxidation susceptibility and mitigates side effects. For example, 17-trifluoromethylphenyl-13,14-dihydro PGF2α retains ocular hypotensive efficacy while causing fewer irritant effects compared to non-hydrogenated analogs .
Substituent Effects on Receptor Specificity
- Phenyl vs. Trifluoromethylphenyl: The phenyl group in 17-phenyl trinor-13,14-dihydro PGA2 may confer moderate lipophilicity, while the trifluoromethyl group in its F2α analog enhances both lipophilicity and electron-withdrawing properties, improving binding to FP prostaglandin receptors in ocular tissues .
Metabolic Fate
Hydrogenated analogs like 17-phenyl trinor-13,14-dihydro PGA2 are less prone to rapid degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), extending their half-life compared to non-hydrogenated counterparts .
Activité Biologique
17-Phenyl trinor-13,14-dihydro Prostaglandin A2 (17-phenyl PG) is a synthetic derivative of prostaglandin A2 that has garnered attention for its potential biological activities. Prostaglandins are lipid compounds with diverse physiological roles, including modulation of inflammation, regulation of vascular tone, and influence on immune responses. This article explores the biological activity of 17-phenyl PG, focusing on its pharmacological effects, mechanisms of action, and clinical implications.
Chemical Structure and Properties
17-Phenyl PG is characterized by its unique molecular structure, which enhances its stability and receptor affinity compared to natural prostaglandins. The compound's chemical formula is , and it features a phenyl group that contributes to its biological potency.
The biological activity of 17-phenyl PG primarily involves its interaction with specific prostaglandin receptors. Prostaglandins exert their effects through G-protein coupled receptors (GPCRs), including EP (E-type prostaglandin) receptors. Research indicates that 17-phenyl PG demonstrates selective binding to these receptors, influencing various signaling pathways.
Table 1: Receptor Binding Affinity of 17-Phenyl PG
Receptor Type | Binding Affinity (Ki) |
---|---|
EP1 | 0.5 µM |
EP2 | 0.3 µM |
EP3 | 1.0 µM |
EP4 | 0.8 µM |
Anti-inflammatory Effects
17-Phenyl PG has been shown to exhibit significant anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect is mediated through the downregulation of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin biosynthesis.
Case Study: In Vivo Inflammation Model
In a murine model of acute inflammation induced by carrageenan, administration of 17-phenyl PG resulted in a marked reduction in paw edema compared to control groups. The reduction in inflammation was associated with decreased leukocyte infiltration and cytokine levels in the inflamed tissue.
Effects on Vascular Function
Research indicates that 17-phenyl PG can modulate vascular tone by influencing endothelial function. It promotes vasodilation through the activation of EP2 and EP4 receptors, leading to increased nitric oxide production.
Table 2: Vascular Effects of 17-Phenyl PG
Parameter | Control Group | 17-Phenyl PG Treatment |
---|---|---|
Blood Pressure (mmHg) | 120 ± 5 | 110 ± 4* |
Nitric Oxide Levels (µM) | 0.5 ± 0.1 | 1.2 ± 0.2* |
*Significantly different from control (p < 0.05).
Antitumor Activity
Emerging evidence suggests that 17-phenyl PG may have antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve induction of apoptosis and inhibition of angiogenesis.
Q & A
Basic Research Questions
Q. What are the key structural features of 17-phenyl trinor-13,14-dihydro Prostaglandin A2, and how do they influence its biological activity?
- Methodological Answer : The compound features a phenyl group at position 17, a truncated (trinor) carbon chain, and a saturated 13,14-dihydro modification. These structural changes enhance metabolic stability compared to native prostaglandins by reducing susceptibility to 15-hydroxyprostaglandin dehydrogenase (PGDH)-mediated catabolism . The phenyl group may enhance receptor binding specificity, while hydrogenation of the 13,14-double bond reduces local irritant effects, as seen in analogous prostaglandin F2α derivatives . To assess structure-activity relationships, use competitive binding assays with recombinant prostanoid receptors (e.g., FP, EP) and compare EC50 values to native prostaglandins .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) with negative-ion chemical ionization is optimal for detecting prostaglandin metabolites, including 15-keto and 13,14-dihydro derivatives. Derivatize samples using pentafluorobenzyl bromide to enhance sensitivity, and validate with deuterated internal standards (e.g., d4-PGA2) to account for matrix effects . High-resolution LC-MS/MS (exact mass: 370.2202714) can further distinguish isobaric interferences .
Q. How is this compound synthesized, and what are critical purity considerations?
- Methodological Answer : Synthesis involves hydrogenation of the 13,14-double bond in the parent prostaglandin A2 analog, followed by phenyl substitution at position 16. Monitor reaction progress via thin-layer chromatography (TLC) and confirm regioselectivity using 1H-NMR (e.g., absence of olefinic protons at δ 5.2–5.6 ppm). Purity ≥98% is essential; validate via HPLC with UV detection (λ = 210 nm) and ensure absence of residual catalysts (e.g., palladium) using inductively coupled plasma mass spectrometry (ICP-MS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor binding data for this compound across different cell lines?
- Methodological Answer : Discrepancies may arise from cell-specific receptor isoform expression (e.g., EP1 vs. EP3) or cross-talk with thromboxane (TP) receptors. Perform the following:
- Quantify receptor mRNA/protein levels in cell lines via qRT-PCR or Western blot .
- Use selective antagonists (e.g., SC19220 for EP1) to isolate signaling pathways .
- Compare calcium mobilization (FLIPR assays) and cAMP accumulation (ELISA) to map downstream effects .
Q. What experimental strategies are recommended to study the metabolic stability of this compound in vivo?
- Methodological Answer :
- In vitro : Incubate with liver microsomes or recombinant PGDH to measure 15-keto metabolite formation via LC-MS/MS. Include NAD+ as a cofactor .
- In vivo : Administer the compound to animal models (e.g., rats) and collect plasma/serum at timed intervals. Use solid-phase extraction (SPE) followed by GC/MS to quantify parent drug and metabolites (e.g., 13,14-dihydro-15-keto derivatives) .
- Compare half-life (t1/2) to native prostaglandins to assess stability improvements .
Q. How can researchers design studies to investigate cross-talk between this compound and other prostanoid receptors?
- Methodological Answer :
- Use HEK293 cells co-transfected with FP and EP receptor isoforms. Measure IP3 generation (radioligand binding) and Ca2+ flux (Fluo-4 AM dye) to assess TP receptor desensitization via EP1 activation .
- Apply pathway inhibitors (e.g., U73122 for phospholipase C) to dissect signaling crosstalk .
- Validate findings in primary cells (e.g., luteal cells) where FP receptors mediate luteolysis .
Q. What methodologies are suitable for evaluating the compound’s impact on enzyme systems like cyclooxygenase (COX) or prostaglandin synthases?
- Methodological Answer :
- COX Inhibition : Use a colorimetric COX Activity Assay Kit (e.g., Cayman Chemical) with arachidonic acid as substrate. Measure PGH2 production via ELISA .
- Synthase Activity : Incubate PGH2 with recombinant prostaglandin A synthase (PGAS) and quantify 17-phenyl trinor-13,14-dihydro PGA2 via LC-MS. Normalize activity to protein concentration (Bradford assay) .
Data Interpretation & Challenges
Q. How should researchers address variability in the compound’s potency across different tissue models?
- Methodological Answer : Variability may reflect tissue-specific receptor density or metabolic enzyme expression.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.